boeravinone E

Catalog No.
S1542916
CAS No.
137787-00-9
M.F
C17H12O7
M. Wt
328.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
boeravinone E

CAS Number

137787-00-9

Product Name

boeravinone E

IUPAC Name

3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one

Molecular Formula

C17H12O7

Molecular Weight

328.27 g/mol

InChI

InChI=1S/C17H12O7/c1-6-9(19)5-11-13(14(6)20)15(21)12-8-3-2-7(18)4-10(8)24-17(22)16(12)23-11/h2-5,17-20,22H,1H3

InChI Key

NCWLTPKGFNPAMP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C(C=C4)O)OC3O)O

Synonyms

3,6,9,11-tetrahydroxy-10-methyl-6a,12a-dehydroretenoid, boeravinone E

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C(C=C4)O)OC3O)O

Spasmolytic Activity

Studies have shown that boeravinone E exhibits significant antispasmodic activity against various spasmogens, including acetylcholine, histamine, and barium chloride. These chemicals induce contractions in smooth muscles, and boeravinone E was able to relax these contractions in isolated tissue preparations []. This suggests its potential application in treating conditions characterized by involuntary muscle spasms, such as:

  • Colic
  • Tremors
  • Muscle pain
  • Female genital tract disorders
  • Threatened miscarriages

The mechanism of action of boeravinone E is not fully understood, but research suggests it may involve calcium channel blocking activity and inhibition of the release of pro-inflammatory mediators [].

Additional Research Areas

While research on boeravinone E primarily focuses on its spasmolytic activity, some studies have explored other potential applications. These include:

  • Antioxidant properties: Boeravinone E, along with other boeravinone compounds, has shown potential antioxidant activity in cell-based assays []. However, further research is needed to understand its significance and potential therapeutic applications.
  • Anti-inflammatory effects: Studies suggest boeravinone E may possess anti-inflammatory properties, but more research is needed to confirm its efficacy and mechanism of action [].

Boeravinone E is a naturally occurring compound isolated from the roots of Boerhavia diffusa, a plant known for its diverse medicinal properties. It belongs to the class of rotenoids, which are a type of isoflavonoid. Boeravinone E is characterized by its unique chemical structure, which contributes to its biological activities, including spasmolytic effects. This compound has garnered interest due to its potential therapeutic applications in various health conditions.

Typical of flavonoids and isoflavonoids, including:

  • Reduction Reactions: Boeravinone E can undergo reduction, leading to the formation of various derivatives.
  • Hydrolysis: It may be hydrolyzed under acidic or basic conditions, resulting in the release of phenolic compounds.
  • Oxidation: The compound can be oxidized to form reactive intermediates, which may contribute to its biological activity.

These reactions are essential for understanding how Boeravinone E interacts with biological systems and its potential modifications for enhanced efficacy.

Boeravinone E exhibits several notable biological activities:

  • Spasmolytic Activity: It has been shown to effectively relieve intestinal spasms induced by acetylcholine, making it a candidate for treating gastrointestinal disorders .
  • Antioxidant Properties: The compound possesses antioxidant capabilities, helping to mitigate oxidative stress by scavenging free radicals .
  • Anti-inflammatory Effects: Boeravinone E may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases .

These activities underline the pharmacological significance of Boeravinone E in traditional and modern medicine.

The synthesis of Boeravinone E can be achieved through various methods:

  • Extraction from Natural Sources: The most common method involves extracting Boeravinone E from the roots of Boerhavia diffusa using solvents such as ethanol or methanol.
  • Chemical Synthesis: Researchers have explored synthetic routes that mimic natural biosynthetic pathways, often involving the manipulation of precursor compounds found in plant extracts.
  • Biotransformation: Utilizing microorganisms or enzymes to convert simpler compounds into Boeravinone E has been investigated as a sustainable approach.

These methods highlight the versatility in obtaining this compound for research and therapeutic use.

Research has indicated that Boeravinone E interacts with various biological targets:

  • Receptors: It may influence G protein-coupled receptors involved in gastrointestinal motility.
  • Enzymes: The compound can modulate enzyme activity related to oxidative stress and inflammation.
  • Cell Signaling Pathways: Studies suggest that Boeravinone E affects pathways associated with cell proliferation and apoptosis, indicating potential anticancer properties .

Understanding these interactions is crucial for elucidating the mechanisms through which Boeravinone E exerts its effects.

Boeravinone E belongs to a broader class of compounds known as rotenoids. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
Boeravinone AContains methoxy groups; less potent spasmolytic activityAntioxidant and anti-inflammatory
Boeravinone BExhibits dual inhibition of bacterial efflux pumpsAntimicrobial properties
Boeravinone CHydroxylated at different positions; more potentAnticancer and neuroprotective
Boeravinone DSimilar but lacks certain functional groupsAntioxidant but less spasmolytic
Boeravinone FDifferent hydroxylation pattern; distinct bioactivitySpasmolytic but less potent than E

Boeravinone E stands out due to its potent spasmolytic effects compared to other boeravinones, making it particularly valuable in gastrointestinal therapies . Its unique structure also contributes to its specific interactions within biological systems, differentiating it from closely related compounds.

XLogP3

2

Appearance

Yellow powder

Dates

Modify: 2023-08-15

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